molecular formula C20H16ClN3O3S B2989805 3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide CAS No. 536725-60-7

3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide

Cat. No.: B2989805
CAS No.: 536725-60-7
M. Wt: 413.88
InChI Key: TYTVRBBXYXTJAT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic specialty chemical offered for research and development purposes. This compound features a 3-(2-chlorophenyl)-5-methylisoxazole core, a scaffold recognized in medicinal chemistry for its potential as a pharmacophore in the development of biologically active molecules . The structure is further functionalized with a carbamothioyl linkage to a 2-phenylethyl group, which is a motif present in compounds with documented activity as selective receptor antagonists . As a specialized reagent, its primary research applications are anticipated in exploratory organic synthesis and early-stage investigational studies, particularly where this specific combination of isoxazole and thiourea-like structures is of interest. Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecular architectures, or for probing structure-activity relationships in novel chemical entities. The mechanism of action for this specific compound is not predefined and is wholly dependent on the context of the researcher's investigation. Handling of this product should adhere to standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(phenacylcarbamothioyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-12-17(18(24-27-12)14-9-5-6-10-15(14)21)19(26)23-20(28)22-11-16(25)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVRBBXYXTJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by diverse research findings.

Chemical Structure

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the chlorophenyl and carbamothioyl groups contributes to its biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives demonstrated significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells. Specifically, compounds similar to the target compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (μg/ml)Mechanism
2dHep3B1829.33Apoptosis induction
2eHeLa1758.66Cell cycle arrest

Antimicrobial Activity

The compound has shown moderate fungicidal activity in bioassays. The structural modifications in isoxazole derivatives often enhance their antimicrobial properties. For example, derivatives with similar structures have been reported to exhibit significant inhibition against various fungal strains .

The mechanism by which isoxazole derivatives exert their biological effects often involves the induction of apoptosis through mitochondrial pathways. Studies indicate that compounds can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

  • Cytotoxicity in Cancer Models :
    A study conducted on isoxazole derivatives demonstrated that certain compounds significantly reduced cell viability in MCF-7 cells. The most active derivative exhibited an IC50 comparable to established chemotherapeutics, indicating its potential for further development.
  • Antifungal Efficacy :
    In another investigation, a series of isoxazole derivatives were tested against Candida species. Results indicated that modifications at the 5-position of the isoxazole ring enhanced antifungal activity, suggesting a structure-activity relationship that could guide future synthesis efforts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a core isoxazole-4-carboxamide scaffold with multiple analogs, differing primarily in the substituents attached to the carboxamide group and the aryl/heteroaryl moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituent R Group Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ ppm) Reference
Target Compound (2-oxo-2-phenylethyl)carbamothioyl Not reported - Not available -
SI51 () 4-oxo-2-phenyl-4H-chromen-6-yl 241.2–244.4 - Aromatic protons: 7.47–7.60 (m, Ar–H)
6g () Thiophen-2-ylmethylene hydrazine 225–227 89.6 11.44 (s, isoxazole–CONH–), 8.54 (s, –N=CH–)
6l () Propan-2-ylidene hydrazine 189–191 87.2 10.16 (s, isoxazole–CONH–), 2.50 (s, –CH3)
2g () 3,4,5-Trimethoxyphenyl 214–215.5 90 10.06 (s, NH), 3.71 (s, OCH3)
SI50 () 3-Ethyl-5-methylisoxazole 197.9–198.7 - Ethyl group: δ 1.25 (t, CH2CH3)

Key Observations:

  • Melting Points : The carbamothioyl-linked analogs (e.g., 6g, 6l) exhibit moderate-to-high melting points (189–227°C), influenced by hydrogen bonding and aromatic stacking. The target compound’s lack of data precludes direct comparison, but substituent polarity (e.g., thiophene in 6g vs. aliphatic groups in 6l) correlates with thermal stability .
  • Spectral Signatures : The isoxazole–CONH– proton resonates downfield (δ 10.16–11.44) due to hydrogen bonding, with shifts varying based on substituent electron-withdrawing/donating effects. For example, the thiophene-containing 6g shows a more deshielded NH (δ 11.44) compared to the propan-2-ylidene analog 6l (δ 10.16) .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-((2-oxo-2-phenylethyl)carbamothioyl)isoxazole-4-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (a key intermediate, as described in ) by reacting the corresponding carboxylic acid with thionyl chloride. Next, react this intermediate with 2-amino-2-phenylethanethiol under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the carbamothioyl linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Confirm intermediate structures using 1H^1H-NMR and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the isoxazole ring, chlorophenyl group, and carbamothioyl moiety.
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric purity .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of particulates.
  • Storage : Store in a desiccator at 4°C, away from light and moisture.
  • Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can SHELX/SIR97 programs improve the accuracy of crystallographic refinement for this compound?

  • Methodology :

  • SHELXL ( ): Refine anisotropic displacement parameters for non-H atoms using high-resolution data. Apply TWIN/BASF commands for handling twinned crystals.
  • SIR97 ( ): Use direct methods for phase determination, especially with low-resolution datasets. The integrated Fourier refinement in SIR97 enhances electron density map quality for ambiguous regions.
  • Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How do substituent variations on the phenyl ring influence biological activity?

  • Methodology :

  • SAR Studies : Compare analogues (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) using in vitro assays (e.g., enzyme inhibition, cytotoxicity).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes. For example, the 2-chlorophenyl group may enhance hydrophobic interactions in enzyme active sites (as seen in for similar thiazolidinones).
  • Data Contradiction Resolution : Address discrepancies in activity by evaluating assay conditions (e.g., pH, solvent effects) and purity (>95% via HPLC) .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Use Arrhenius plots to predict shelf-life under standard storage conditions.
  • Structural Elucidation : Isolate degradation products (e.g., hydrolyzed carbamothioyl group) via preparative TLC and characterize with NMR .

Q. How does the carbamothioyl group impact molecular conformation and intermolecular interactions?

  • Methodology :

  • Conformational Analysis : Use density functional theory (DFT, B3LYP/6-31G*) to optimize geometry and compare with X-ray data ().
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. The carbamothioyl group may form hydrogen bonds with adjacent molecules, influencing crystal packing .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) using GROMACS. The chlorophenyl group may reduce BBB penetration due to increased polarity .

Methodological Notes

  • Crystallography Software : Cite SHELX ( ) and ORTEP-3 ( ) for structure visualization.
  • Data Reproducibility : Ensure all synthetic steps include detailed reaction conditions (e.g., solvent, temperature) and characterization data.

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